molecular formula C17H11Na2O5P B3281802 6-Benzoyl-2-naphthyl phosphate disodium salt CAS No. 74144-43-7

6-Benzoyl-2-naphthyl phosphate disodium salt

Cat. No.: B3281802
CAS No.: 74144-43-7
M. Wt: 372.22 g/mol
InChI Key: GVJVEXGBJIDSOX-UHFFFAOYSA-L
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Description

6-Benzoyl-2-naphthyl phosphate disodium salt (BNPP, CAS 74144-43-7) is an organophosphate compound with the molecular formula C₁₇H₁₁Na₂O₅P and a molecular weight of 372.22 g/mol . It is a white, water-soluble powder primarily used as a chromogenic and fluorescent substrate in biochemical assays. Key applications include:

  • Detection of glucose in food products .
  • Quantification of phosphatase activity (e.g., alkaline phosphatase) in enzyme kinetics and inhibitor screening .
  • Fluorescent labeling of biomolecules (peptides, nucleic acids) due to its benzoyl-naphthyl structure .
  • Bacterial detection (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) via enzymatic hydrolysis .

BNPP reacts with target enzymes to produce stable fluorescent products, particularly under low pH conditions, enhancing its utility in acidic environments . Discrepancies in reported molecular weights (e.g., 372.22 g/mol vs. 374.24 g/mol ) may stem from typographical errors, but the formula C₁₇H₁₁Na₂O₅P is consistent with its disodium salt designation.

Properties

IUPAC Name

disodium;(6-benzoylnaphthalen-2-yl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13O5P.2Na/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15;;/h1-11H,(H2,19,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJVEXGBJIDSOX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Na2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74144-43-7
Record name 6-Benzoyl-2-naphthyl phosphate disodium
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-naphthyl phosphate disodium salt typically involves the phosphorylation of 6-benzoyl-2-naphthol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Mechanism of Action

The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 6-Benzoyl-2-naphthyl phosphate disodium salt releases 6-benzoyl-2-naphthol, which can be detected chromogenically. The molecular target is the active site of alkaline phosphatase, where the phosphate group is cleaved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phosphate-Based Substrates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Applications Sensitivity & Stability Key Features
6-Benzoyl-2-naphthyl phosphate disodium salt (BNPP) 74144-43-7 C₁₇H₁₁Na₂O₅P 372.22 - Glucose detection
- Phosphatase activity assays
- Bacterial detection
Stable fluorescence at low pH Benzoyl-naphthyl structure enhances fluorescence intensity and specificity
Naphthol AS-TR phosphate disodium salt 4264-93-1 Not provided Not provided - Histochemical localization of alkaline phosphatase
- Enzyme kinetics
Chromogenic (colorimetric) detection Forms insoluble colored precipitates, ideal for tissue staining
4-Methylumbelliferyl phosphate disodium salt (4-MUP) 22919-26-2 C₁₀H₇Na₂O₆P 300.11 - Fluorescent probe for phosphatases
- Medical/agricultural research
High sensitivity in biological systems Releases 4-methylumbelliferone (blue fluorescence) upon hydrolysis
D-Glucose 6-phosphate disodium salt Not provided C₆H₁₁Na₂O₉P·2H₂O 332.10 (anhydrous) - Glycolysis research
- Metabolic pathway studies
pH-dependent enzymatic activity Substrate for hexokinase/glucose-6-phosphate dehydrogenase

Key Comparative Insights

Structural Differences :

  • BNPP features a benzoyl-substituted naphthyl group , enabling strong fluorescence emission .
  • Naphthol AS-TR contains an AS-TR naphthol derivative, favoring chromogenic reactions over fluorescence .
  • 4-MUP releases 4-methylumbelliferone, a small fluorescent molecule with high quantum yield .

Detection Methods :

  • BNPP and 4-MUP are fluorogenic , ideal for high-sensitivity assays. BNPP excels in acidic conditions, while 4-MUP is versatile across broader pH ranges .
  • Naphthol AS-TR is chromogenic , producing visible precipitates for histochemistry .

Applications: BNPP is preferred for bacterial detection and low-pH assays due to its stability . 4-MUP is widely used in real-time enzymatic activity monitoring in live cells . D-Glucose 6-phosphate is specialized for metabolic studies, unlike BNPP’s diagnostic focus .

Commercial Availability: BNPP is supplied by manufacturers like Jiangsu Watson Bio Ltd. and ChemSynLab . Naphthol AS-TR and 4-MUP are available from Santa Cruz Biotechnology and biochemical suppliers .

Biological Activity

Overview

6-Benzoyl-2-naphthyl phosphate disodium salt (CAS No. 74144-43-7) is a chemical compound that has garnered attention in biochemical research due to its role as a substrate in enzyme assays, particularly for phosphatases. This article explores its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C15H13Na2O4P
  • Molecular Weight : 344.23 g/mol
  • Structure : The compound features a naphthalene ring substituted with a benzoyl group and a phosphate moiety, which contributes to its biochemical properties.

Biological Activity

This compound is primarily utilized as a substrate for phosphatase enzymes. Its hydrolysis by these enzymes produces measurable products that can be quantified, making it valuable in various biochemical assays.

Enzyme Kinetics

The compound is widely used in studies to assess enzyme kinetics and phosphatase activity. It serves as an effective substrate due to its ability to undergo hydrolysis, which can be monitored spectrophotometrically.

Enzyme Type Substrate Product Detection Method
Alkaline Phosphatase6-Benzoyl-2-naphthyl phosphate6-Benzoyl-2-naphthol + PiSpectrophotometry
Acid Phosphatase6-Benzoyl-2-naphthyl phosphate6-Benzoyl-2-naphthol + PiFluorometric Assays

The biological activity of this compound is primarily attributed to its interaction with phosphatase enzymes. Upon hydrolysis, the compound releases inorganic phosphate (Pi) and forms 6-benzoyl-2-naphthol, which can be detected using various methods. This reaction is central to studying enzyme kinetics and the regulation of phosphatase activity in biological systems.

Case Studies

  • Phosphatase Activity Measurement : A study demonstrated the use of this compound in measuring the activity of alkaline phosphatase in various biological samples. The results indicated a direct correlation between enzyme concentration and product formation, validating the substrate's effectiveness for kinetic studies .
  • Detection of Bacterial Contamination : In another application, this compound was utilized in a medium designed for detecting bacterial contamination through phosphatase activity. The assay showed rapid detection times and high sensitivity, making it suitable for food safety applications .
  • Inhibitory Studies : Research has explored the inhibitory effects of various compounds on phosphatase activity using this substrate. The findings revealed that certain small molecules could significantly reduce enzyme activity, providing insights into potential therapeutic agents targeting phosphatases .

Research Applications

The versatility of this compound extends beyond enzyme assays:

  • Biochemical Research : It is employed in studies investigating the role of phosphatases in cellular signaling pathways.
  • Pharmaceutical Development : The compound aids in screening for inhibitors that may serve as drug candidates for diseases involving dysregulated phosphatase activity.
  • Environmental Monitoring : Used in assays to detect microbial contamination in environmental samples through enzymatic activity measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzoyl-2-naphthyl phosphate disodium salt
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